molecular formula C26H21ClN2O2 B12015748 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide CAS No. 764653-78-3

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No.: B12015748
CAS No.: 764653-78-3
M. Wt: 428.9 g/mol
InChI Key: LXKRNLASYLBZCF-OGLMXYFKSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of aromatic rings and functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(1-naphthyl)acetic acid with hydrazine hydrate to form 2-(1-naphthyl)acetohydrazide.

    Benzylidene Formation: This intermediate is then reacted with 4-((4-chlorobenzyl)oxy)benzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.

Industry

In the industrial sector, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide may be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-naphthyl)acetohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-phenyl)acetohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties

Properties

CAS No.

764653-78-3

Molecular Formula

C26H21ClN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H21ClN2O2/c27-23-12-8-20(9-13-23)18-31-24-14-10-19(11-15-24)17-28-29-26(30)16-22-6-3-5-21-4-1-2-7-25(21)22/h1-15,17H,16,18H2,(H,29,30)/b28-17+

InChI Key

LXKRNLASYLBZCF-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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